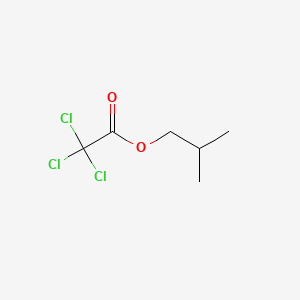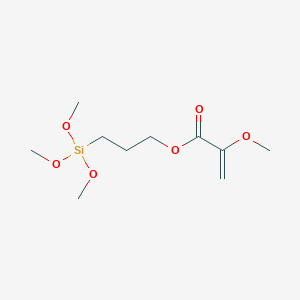
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate, also known as 3-(Trimethoxysilyl)propyl methacrylate, is a versatile organosilane compound. It is widely used as a coupling agent, adhesion promoter, and surface modifier in various industrial and scientific applications. The compound’s unique structure, which includes both methacrylate and trimethoxysilyl functional groups, allows it to form strong bonds with both organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate is typically synthesized through the reaction of methacrylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Methacrylic Acid+3-(Trimethoxysilyl)propylamine→3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate+Water
The reaction is usually catalyzed by an acid or base, and the reaction mixture is heated to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through distillation or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Silanol groups, often facilitated by heat or catalysts.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide
Major Products
Hydrolysis and Condensation: Siloxane networks or coatings.
Polymerization: Methacrylate-based polymers with enhanced mechanical properties and adhesion
Applications De Recherche Scientifique
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and composites.
Biology: Employed in the modification of biomaterials to improve biocompatibility and adhesion.
Medicine: Utilized in dental restorative materials and drug delivery systems.
Industry: Applied in coatings, adhesives, and sealants to enhance adhesion and durability
Mécanisme D'action
The compound exerts its effects through the formation of strong covalent bonds between its functional groups and the substrate. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on the substrate. The methacrylate group can polymerize to form a robust polymer network, enhancing the mechanical properties and adhesion of the material .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Methacryloyloxy)propyltrimethoxysilane
- 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
Uniqueness
3-(Trimethoxysilyl)propyl 2-methoxyprop-2-enoate is unique due to its dual functionality, which allows it to interact with both organic and inorganic materials. This dual functionality makes it highly effective as a coupling agent and adhesion promoter, providing enhanced performance in various applications compared to similar compounds .
Propriétés
Numéro CAS |
34215-73-1 |
|---|---|
Formule moléculaire |
C10H20O6Si |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
3-trimethoxysilylpropyl 2-methoxyprop-2-enoate |
InChI |
InChI=1S/C10H20O6Si/c1-9(12-2)10(11)16-7-6-8-17(13-3,14-4)15-5/h1,6-8H2,2-5H3 |
Clé InChI |
BHQIISGHNBCPQK-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)C(=O)OCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)

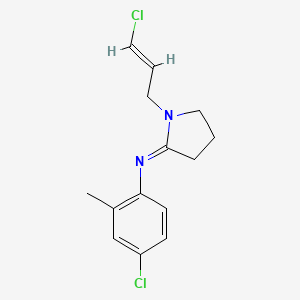
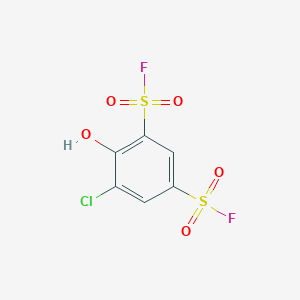
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
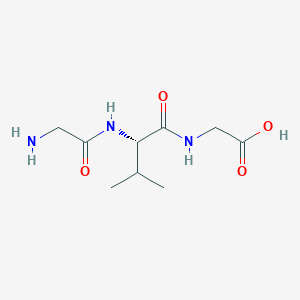
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
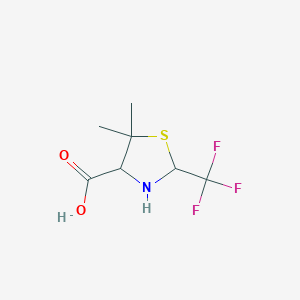

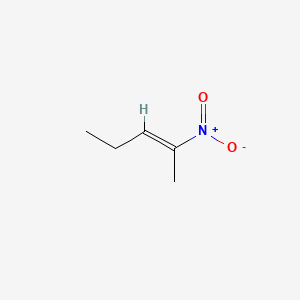
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)

